Wallichinine

Vue d'ensemble

Description

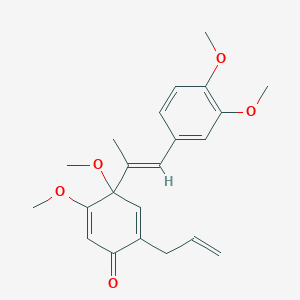

Wallichinine is a natural alkaloid . It is found in the stems of Piper wightii and exhibits potential antitumor and anti-inflammatory activities . Its molecular formula is C22H26O5 and it has a molecular weight of 370.445 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . Tools such as X-ray diffraction and spectroscopy can be used to analyze the molecular structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.445 g/mol . The physical and chemical properties of a compound like this compound can be analyzed using techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .Applications De Recherche Scientifique

Réversion de la multirésistance aux médicaments anticancéreux

Il a été constaté que la Wallichinine inverse la multirésistance aux médicaments anticancéreux médiée par ABCB1 . La surexpression d'ABCB1 dans les cellules cancéreuses est l'une des principales raisons de la multirésistance aux médicaments anticancéreux (MDR). La this compound, un composé isolé de Piper wallichii, fonctionne comme un antagoniste du récepteur du facteur d'activation plaquettaire pour inhiber le rassemblement des plaquettes sanguines .

Une étude a révélé que la this compound potentialisait de manière significative les effets de deux substrats ABCB1, la vincristine et la doxorubicine, sur l'inhibition de la croissance, l'arrêt du cycle cellulaire et l'induction de l'apoptose dans les cellules cancéreuses surexprimant ABCB1 . De plus, la this compound ne modifie pas la sensibilité du cisplatine, substrat non-ABCB1 . Mécaniquement, la this compound bloque l'activité d'efflux de médicament d'ABCB1 pour augmenter l'accumulation intracellulaire de la rhodamine 123 et de la doxorubicine et stimule l'ATPase d'ABCB1 sans altérer l'expression d'ABCB1 .

Applications des nanoparticules

Bien que n'étant pas directement lié à la this compound, les nanoparticules à base de silice ont suscité un grand intérêt en raison de leurs caractéristiques physicochimiques prometteuses, distinctives, polyvalentes et privilégiées . Ces propriétés améliorées rendent ce type de nanoparticules fonctionnalisées particulièrement appropriées pour différentes applications . Les applications des nanoparticules de silice ont été largement mises en évidence dans la catalyse avancée, l'administration de médicaments, les applications biomédicales, les applications de remédiation environnementale et le traitement des eaux usées .

Safety and Hazards

Mécanisme D'action

Target of Action

Wallichinine, a natural compound found in the stems of Piper wightii , primarily targets the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein . ABCB1 is a crucial protein involved in multidrug resistance (MDR) in cancer cells . It functions as a drug efflux pump, reducing the intracellular accumulation of chemotherapeutic agents and thereby decreasing their efficacy .

Mode of Action

This compound interacts with ABCB1, blocking its drug-efflux activity . This action increases the intracellular accumulation of certain chemotherapeutic drugs, such as vincristine and doxorubicin . Furthermore, this compound stimulates the ATPase activity of ABCB1 without altering its expression . This interaction potentiates the effects of ABCB1 substrates on the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells .

Biochemical Pathways

ABC transporters are integral membrane proteins that use ATP hydrolysis to transport various molecules across cellular membranes . By inhibiting ABCB1, this compound could potentially disrupt these pathways, leading to increased intracellular drug concentrations and enhanced chemotherapeutic efficacy .

Pharmacokinetics

These properties are crucial in determining the bioavailability, efficacy, and safety of a compound . Future studies should focus on elucidating these properties for this compound to better understand its pharmacokinetic profile.

Result of Action

This compound’s interaction with ABCB1 leads to significant cellular and molecular effects. It potentiates the effects of ABCB1 substrates, leading to the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . These effects suggest that this compound could be a potential therapeutic agent for overcoming multidrug resistance in cancer treatment .

Action Environment

It is known that gene-environment interactions can significantly impact the efficacy and safety of drugs . Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can influence a drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when studying the action and efficacy of this compound.

Analyse Biochimique

Cellular Effects

Wallichinine has been found to have effects on various types of cells. For instance, it has been reported to reverse ABCB1-mediated cancer multidrug resistance . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZYTYFGUQBLS-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-97-9 | |

| Record name | Wallichinine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

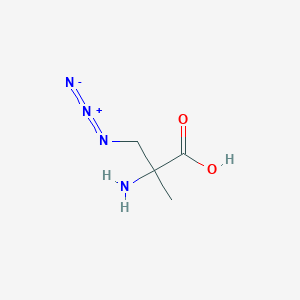

![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)